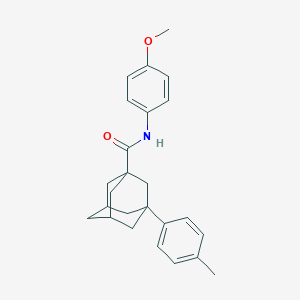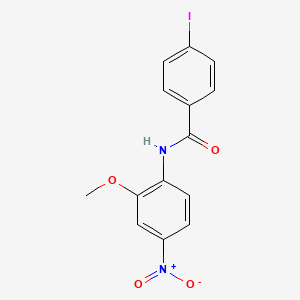![molecular formula C17H22N2O2 B4955958 [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, also known as MMQ, is a chemical compound that has been extensively studied for its potential use in scientific research. MMQ is a quinuclidine derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act through the modulation of various neurotransmitters and signaling pathways. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of glutamate levels in the brain.
Biochemical and Physiological Effects:
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. In addition to its potential neuroprotective and anticancer effects, [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to modulate the activity of various enzymes and signaling pathways. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to modulate the activity of the MAPK/ERK signaling pathway, which is involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
One advantage of using [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its potential as a neuroprotective and anticancer agent. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various signaling pathways and enzymes. However, one limitation of using [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its potential toxicity. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have cytotoxic effects in certain cell types, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol. One area of interest is the development of [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol derivatives with improved potency and selectivity. Another area of interest is the study of [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in animal models of neurological disorders and cancer. Finally, the development of [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol as a potential therapeutic agent for neurological disorders and cancer is an area of ongoing research.
合成法
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol can be synthesized through a multi-step process, starting with the reaction of 4-methylquinoline with chloroacetyl chloride to form 4-methylquinoline-2-carbonyl chloride. This intermediate is then reacted with piperidine to form 1-(4-methyl-2-quinolinyl)piperidine. Finally, the methanol group is added through a reaction with formaldehyde and hydrogen chloride. The resulting product is [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol.
科学的研究の応用
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been studied for its potential use in a variety of scientific research applications, including neuroscience and cancer research. In neuroscience, [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have potential as a neuroprotective agent and has been studied for its ability to modulate the activity of the dopamine transporter. In cancer research, [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
[1-(7-methoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-8-17(19-7-3-4-13(10-19)11-20)18-16-9-14(21-2)5-6-15(12)16/h5-6,8-9,13,20H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXDMIJFJZBMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)



![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955982.png)